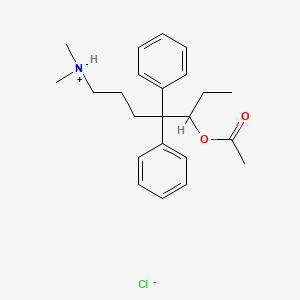
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is a synthetic compound that belongs to the class of tryptamines. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetoxy group, a dimethylamino group, and two phenyl groups attached to a heptylamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride typically involves multiple steps, starting from readily available precursors
Formation of Heptylamine Backbone: The synthesis begins with the preparation of the heptylamine backbone through a series of reactions, such as alkylation and reduction.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine precursor reacts with a halogenated intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions to form the acetoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the serotonin and dopamine systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetoxy-N,N-dimethyltryptamine: Another tryptamine derivative with similar structural features.
5-Acetoxy-N,N-dimethyltryptamine: A closely related compound with a different substitution pattern.
4-Hydroxy-N,N-dimethyltryptamine: A hydroxylated analogue with distinct pharmacological properties.
Uniqueness
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural uniqueness contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63765-82-2 |
|---|---|
Formule moléculaire |
C23H32ClNO2 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
(5-acetyloxy-4,4-diphenylheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-5-22(26-19(2)25)23(17-12-18-24(3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,22H,5,12,17-18H2,1-4H3;1H |
Clé InChI |
PBHIEANRWCQSNC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CCC[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


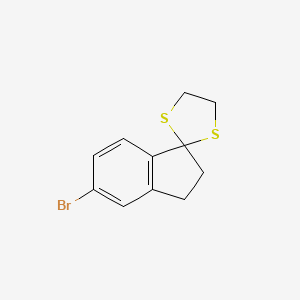
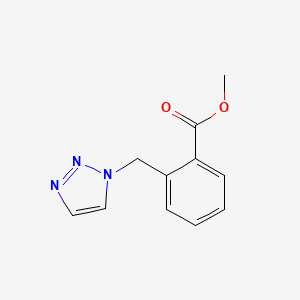
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
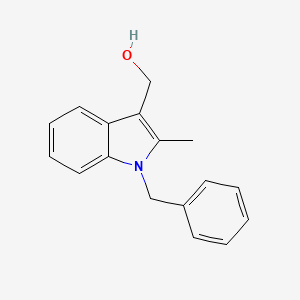
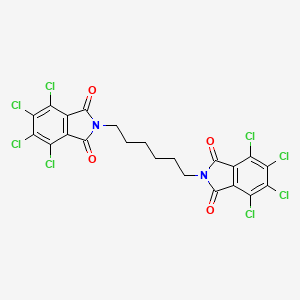


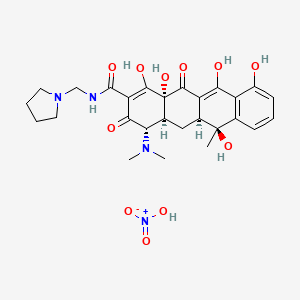

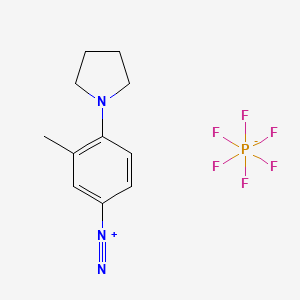
![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

